N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of bicyclic, thiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic heptane derivative, followed by the introduction of the thiazole and pyrazole rings through various coupling reactions. Common reagents used in these steps include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N~5~-(1-BICYCLO[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in various biological assays.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- **this compound
- **this compound
Uniqueness
The uniqueness of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4OS/c1-12-7-21(22(30)26-13(2)18-9-14-3-4-15(18)8-14)29(28-12)23-27-20(11-31-23)17-6-5-16(24)10-19(17)25/h5-7,10-11,13-15,18H,3-4,8-9H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVXTLILKGKGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC(C)C2CC3CCC2C3)C4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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